molecular formula C10H8O3 B6266739 3-methyl-1-benzofuran-7-carboxylic acid CAS No. 133845-01-9

3-methyl-1-benzofuran-7-carboxylic acid

Cat. No.: B6266739
CAS No.: 133845-01-9
M. Wt: 176.17 g/mol
InChI Key: PGCADWHETVAYLP-UHFFFAOYSA-N
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Description

3-methyl-1-benzofuran-7-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by a methyl group at the 3-position and a carboxylic acid group at the 7-position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-benzofuran-7-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions, can also be employed to synthesize benzofuran derivatives .

Industrial Production Methods

Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production. Advanced techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-methyl-1-benzofuran-7-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1-benzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are often attributed to its ability to interact with enzymes, receptors, or other biomolecules. For example, benzofuran derivatives have been shown to inhibit certain enzymes or modulate receptor activity, leading to their therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-benzofuran-7-carboxylic acid is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

133845-01-9

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

3-methyl-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C10H8O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

PGCADWHETVAYLP-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC=C2C(=O)O

Purity

95

Origin of Product

United States

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